molecular formula C23H20N2O2S B11344172 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11344172
M. Wt: 388.5 g/mol
InChI Key: MYYLGPXBMOIVGJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that features a benzothiazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzamide group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide exerts its effects involves interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is unique due to the combination of the benzothiazole and benzamide moieties, which confer distinct biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H20N2O2S/c1-15(2)27-19-12-10-16(11-13-19)22(26)24-18-7-5-6-17(14-18)23-25-20-8-3-4-9-21(20)28-23/h3-15H,1-2H3,(H,24,26)

InChI Key

MYYLGPXBMOIVGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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